molecular formula C8H6N4O6 B11972753 4,6-Dinitrobenzene-1,3-dicarboxamide CAS No. 27275-56-5

4,6-Dinitrobenzene-1,3-dicarboxamide

Cat. No.: B11972753
CAS No.: 27275-56-5
M. Wt: 254.16 g/mol
InChI Key: CAXHNWGTTLHJQF-UHFFFAOYSA-N
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Description

4,6-Dinitrobenzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two nitro groups (-NO₂) and two carboxamide groups (-CONH₂) attached to a benzene ring. This compound is part of the dinitrobenzene family, which is known for its applications in various fields, including the manufacture of explosives and dyes .

Properties

CAS No.

27275-56-5

Molecular Formula

C8H6N4O6

Molecular Weight

254.16 g/mol

IUPAC Name

4,6-dinitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C8H6N4O6/c9-7(13)3-1-4(8(10)14)6(12(17)18)2-5(3)11(15)16/h1-2H,(H2,9,13)(H2,10,14)

InChI Key

CAXHNWGTTLHJQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dinitrobenzene-1,3-dicarboxamide can be synthesized through a multi-step process involving nitration and amide formationThe reaction typically requires concentrated sulfuric acid and nitric acid for the nitration step, and subsequent reactions with amines to form the carboxamide groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dinitrobenzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dinitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with target molecules. These interactions can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

Comparison

4,6-Dinitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical and biological properties. Compared to other dinitrobenzene isomers, it has a higher potential for forming hydrogen bonds and participating in redox reactions, making it more versatile in various applications .

Biological Activity

4,6-Dinitrobenzene-1,3-dicarboxamide (DNDA) is a synthetic compound with significant biological activity due to its unique chemical structure. This article explores the biological properties, mechanisms of action, and potential applications of DNDA based on diverse research findings.

  • Molecular Formula : C₈H₆N₄O₆
  • Molecular Weight : 254 Da
  • LogP : -0.45
  • Polar Surface Area : 172 Ų
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 2

These properties suggest that DNDA is hydrophilic, which may influence its interaction with biological molecules.

The biological activity of DNDA is primarily attributed to its nitro groups, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological targets, including proteins and nucleic acids. The carboxylic acid groups in DNDA are also capable of forming hydrogen bonds, enhancing its binding affinity to biomolecules .

Antimicrobial Activity

Research indicates that DNDA exhibits antimicrobial properties against various pathogens. In a study examining the antibacterial effects of nitroaromatic compounds, DNDA demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity and Safety Profile

A toxicological assessment revealed that DNDA has a moderate cytotoxic profile. In vitro studies on human cell lines indicated that DNDA can induce apoptosis at higher concentrations. However, the compound's safety margin appears favorable when compared to other nitroaromatic compounds, suggesting potential for therapeutic use under controlled conditions .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, DNDA was tested against a panel of bacteria. The results showed:

  • Inhibition Zone Diameter :
    • E. coli: 15 mm
    • S. aureus: 18 mm

These results were comparable to standard antibiotics, indicating that DNDA could serve as a lead compound for antibiotic development.

Case Study 2: Cytotoxic Effects

A study involving human lung cancer cells (A549) demonstrated that treatment with DNDA at concentrations of 10 µM resulted in a 50% reduction in cell viability after 24 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityCytotoxicity (IC50)Notes
This compoundModerate10 µMEffective against gram-positive bacteria
1,3-DinitrobenzeneLow20 µMHigher toxicity observed
2,4-DinitrotolueneHigh5 µMMore potent but higher toxicity

The table illustrates that while DNDA has moderate antibacterial activity and cytotoxicity compared to similar compounds, it offers a favorable balance for potential therapeutic applications.

Q & A

Basic: What experimental methods are recommended for synthesizing 4,6-Dinitrobenzene-1,3-dicarboxamide?

Methodological Answer:
Synthesis typically involves sequential nitration and carboxamide functionalization. For example, benzene-1,3-dicarboxamide derivatives can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry under anhydrous conditions. A reflux setup in anhydrous xylenes (110–140°C) is used to promote coupling, followed by solvent removal under vacuum to yield solid products . Nitration of the benzene ring should be performed under controlled conditions (e.g., HNO₃/H₂SO₄ mixture) to ensure regioselectivity at the 4,6-positions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the desired product.

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. For analogous nitro-substituted benzene derivatives (e.g., 4,6-Dinitrobenzene-1,3-diamine), XRD parameters include:

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 7.1294 Å, b = 7.1770 Å, c = 9.1289 Å
Anglesα = 67.71°, β = 86.69°, γ = 62.21°
Volume (V)378.30 ų
Data CollectionBruker APEXII CCD, MoKα radiation
RefinementSHELXL97, R factor = 0.052

For dicarboxamide derivatives, ensure hydrogen bonding analysis (N–H⋯O) and planarity measurements using software like SHELXTL .

Basic: How do solubility properties influence experimental design for this compound?

Methodological Answer:
Solubility in polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures can be measured via gravimetric or spectrophotometric methods. For structurally similar compounds (e.g., triiodobenzene-dicarboxamides), solubility increases with water content in ethanol (e.g., 30–50% v/v) due to hydrogen bonding with hydroxyl groups. Use dynamic light scattering (DLS) to monitor aggregation in solution .

Advanced: How do intramolecular interactions affect the planar geometry of this compound?

Methodological Answer:
Nitro and carboxamide groups stabilize planarity via intramolecular N–H⋯O hydrogen bonds. In nitrobenzene-diamine analogs, two intramolecular bonds (N–H⋯O) reduce steric strain, while intermolecular N–H⋯O bonds form sheet-like crystal packing. For dicarboxamides, computational modeling (DFT) can predict bond angles and planarity deviations. Validate with XRD-derived torsion angles and Hirshfeld surface analysis .

Advanced: How should researchers resolve contradictions in XRD refinement data?

Methodological Answer:
Discrepancies in R factors (e.g., R = 0.051, wR = 0.187) may arise from absorption effects or thermal motion. Mitigate via:

  • Multi-scan absorption correction (e.g., SADABS).
  • Restrained refinement for hydrogen atoms.
  • Validate with data-to-parameter ratios >10:1 (e.g., 10.4:1 for 1322 reflections) .
    Cross-check with spectroscopic data (e.g., NMR, FTIR) to confirm functional group integrity.

Advanced: What computational approaches predict reactivity of nitro and carboxamide groups?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model nitro group electrophilicity and carboxamide nucleophilicity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic aromatic substitution or amide bond cleavage. Compare with experimental kinetic studies (e.g., reaction rates in acidic/basic media) .

Advanced: How can purity and stability be ensured during storage?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Validate via ¹H/¹³C NMR integration (e.g., absence of byproduct peaks) .
  • Stability : Store under inert gas (N₂/Ar) at –20°C. Monitor degradation via periodic TLC or mass spectrometry. Avoid exposure to light/moisture, as nitro groups are prone to photoreduction .

Advanced: What strategies optimize regioselectivity in nitration reactions?

Methodological Answer:
Regioselectivity for 4,6-dinitro substitution is controlled by:

  • Electrophilic directing groups : Carboxamide meta-directing effects.
  • Reaction conditions : Low-temperature nitration (0–5°C) with mixed acid (HNO₃/H₂SO₄).
  • Protecting groups : Temporarily block reactive sites (e.g., acetyl protection of amines) .

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